

CCT373566: A Potent BCL6 Degrader with Selective Efficacy in BCL6-Dependent Lymphoma Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CCT373566	
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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of **CCT373566**, a novel BCL6 degrader, in BCL6-dependent versus BCL6 low-expressing cancer cell lines. The information is supported by experimental data and detailed methodologies.

CCT373566 is a potent and orally active molecular glue degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6).[1][2] It has demonstrated significant anti-proliferative effects in vitro and has been shown to reduce tumor growth in vivo.[1][3] This guide delves into the differential efficacy of **CCT373566**, highlighting its targeted activity towards cancers reliant on the BCL6 oncogene.

Comparative Efficacy in BCL6-Dependent vs. BCL6 Low-Expressing Cells

CCT373566 exhibits potent growth inhibition in diffuse large B-cell lymphoma (DLBCL) cell lines that are dependent on BCL6 for their survival. In contrast, its effect is significantly diminished in cell lines with low BCL6 expression, underscoring the targeted nature of this compound.

In Vitro Antiproliferative Activity



The antiproliferative activity of **CCT373566** was assessed in a panel of DLBCL cell lines. The 50% growth inhibition (GI50) values from a 14-day proliferation assay clearly demonstrate the selectivity of **CCT373566**.

Cell Line	BCL6 Dependence	CCT373566 GI50 (nM)	CCT373567 GI50 (nM) (non- degrading isomer)
нт	High	2.1	83
Karpas 422	High	1.4	38
SU-DHL-4	High	8.0	362
OCI-Ly1	High	12.5	820
OCI-Ly3	Low	1900	2145

Table 1: Antiproliferative activity of **CCT373566** and its non-degrading isomer CCT373567 in BCL6-dependent and BCL6 low-expressing DLBCL cell lines. Data sourced from[4].

The data unequivocally shows that **CCT373566** is significantly more potent in BCL6-dependent cell lines (HT, Karpas 422, SU-DHL-4, and OCI-Ly1) compared to the BCL6 low-expressing OCI-Ly3 cell line.[4][5][6] The increased potency of **CCT373566** over its non-degrading isomer, CCT373567, highlights that the degradation of the BCL6 protein is a key mechanism for its potent anti-cancer activity.[5]

BCL6 Degradation Potency

CCT373566 acts as a molecular glue to induce the proteasomal degradation of BCL6. The efficiency of this degradation is measured by the DC50 value, the concentration of the compound required to degrade 50% of the target protein.

Parameter	Value
BCL6 Biochemical IC50	2.2 nM
Cellular BCL6 Degradation DC50	0.7 nM



Table 2: Biochemical and cellular potency of CCT373566. Data sourced from[4][5].

These values indicate that **CCT373566** is a highly potent degrader of BCL6, achieving significant degradation at sub-nanomolar concentrations in cellular assays.[4][5]

Experimental Protocols In Vitro 14-Day Antiproliferation Assay

- Cell Seeding: DLBCL cell lines (HT, Karpas 422, SU-DHL-4, OCI-Ly1, and OCI-Ly3) were seeded in 96-well plates at an appropriate density to allow for a 14-day growth period.
- Compound Treatment: Cells were treated with a serial dilution of CCT373566 or the control compound CCT373567.
- Incubation: Plates were incubated for 14 days at 37°C in a humidified incubator with 5% CO2.
- Cell Viability Measurement: Cell viability was assessed using a standard method such as the resazurin reduction assay or CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis: The GI50 values were calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.

Cellular BCL6 Degradation Assay (Western Blot)

- Cell Treatment: OCI-Ly1 cells were treated with varying concentrations of CCT373566 for a specified time (e.g., 24 hours).
- Cell Lysis: Cells were harvested and lysed to extract total protein.
- Protein Quantification: Protein concentration was determined using a standard method like the BCA assay.
- Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies against BCL6 and a loading control (e.g., GAPDH or β-actin), followed by incubation with a secondary antibody.



 Detection and Analysis: The protein bands were visualized using an appropriate detection reagent, and the band intensities were quantified. The DC50 value was determined by normalizing the BCL6 band intensity to the loading control and plotting the percentage of remaining BCL6 against the CCT373566 concentration.

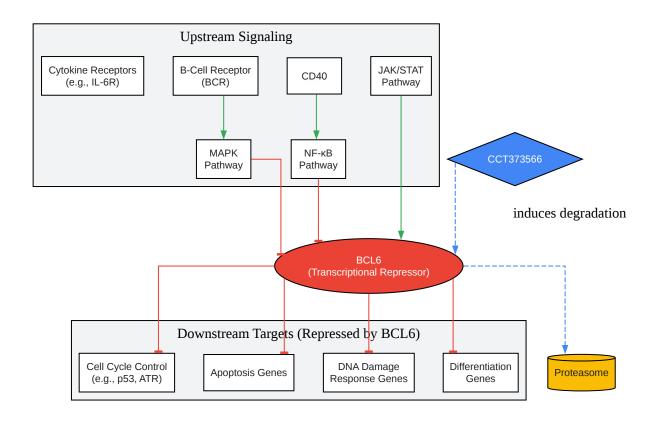
In Vivo OCI-Ly1 Xenograft Model

- Animal Model: Female severe combined immunodeficient (SCID) mice were used.[7]
- Cell Implantation: 1.5 x 10⁷ OCI-Ly1 DLBCL cells were injected subcutaneously into the flanks of the mice.[7]
- Tumor Growth: Tumors were allowed to grow to a size of 0.5-0.8 cm³ before the start of treatment.[7]
- Compound Administration: CCT373566 was administered orally (p.o.) at a dose of 50 mg/kg twice daily (BID) for 22 days.[5]
- Monitoring: Tumor volume and the general health of the mice were monitored regularly.
- Endpoint: At the end of the study, tumors were excised for further analysis, such as measuring BCL6 protein levels.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the BCL6 signaling pathway and the experimental workflow for evaluating **CCT373566**.

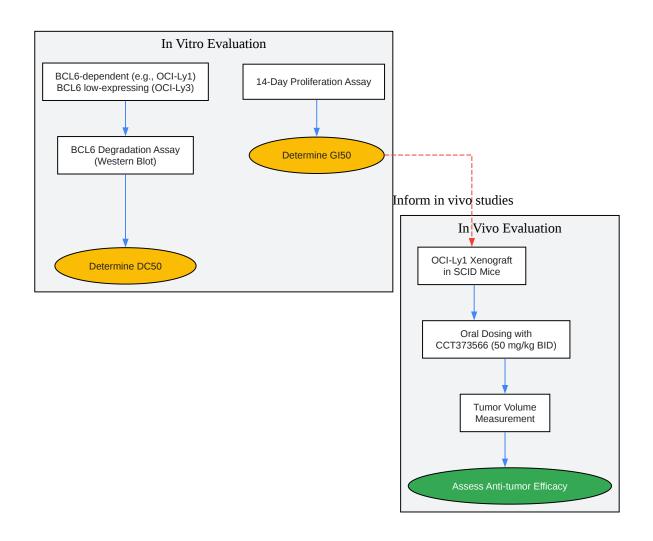




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Caption: BCL6 Signaling Pathway and CCT373566 Mechanism.





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- To cite this document: BenchChem. [CCT373566: A Potent BCL6 Degrader with Selective Efficacy in BCL6-Dependent Lymphoma Models]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b12409963#efficacy-of-cct373566-in-bcl6-dependent-vs-low-expressing-cells]

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